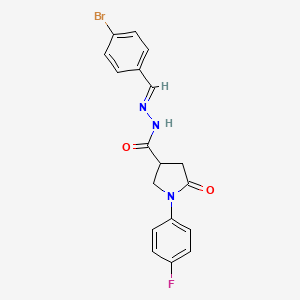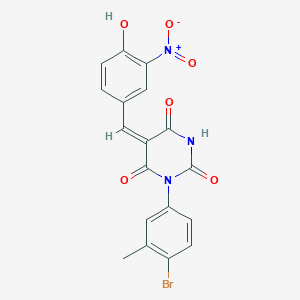![molecular formula C17H17N5O4 B3910525 N'-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910525.png)
N'-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide
Vue d'ensemble
Description
N'-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide, commonly known as MNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained attention due to its unique properties, which make it suitable for various research applications.
Applications De Recherche Scientifique
MNBP has been extensively studied for its potential applications in scientific research. Some of the areas of research where MNBP has been found to be useful include:
1. Cancer Research: MNBP has been found to possess anti-cancer properties and has been studied for its potential use in cancer treatment. Studies have shown that MNBP can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
2. Neurodegenerative Diseases: MNBP has been found to protect neurons from damage caused by neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that MNBP can reduce oxidative stress and inflammation in the brain, which are key factors in the development of these diseases.
3. Cardiovascular Diseases: MNBP has been found to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases such as myocardial infarction and heart failure.
Mécanisme D'action
The mechanism of action of MNBP is not fully understood, but studies have suggested that it works by reducing oxidative stress and inflammation in cells. MNBP has been found to activate the Nrf2/ARE signaling pathway, which is a key pathway involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MNBP has been found to have various biochemical and physiological effects, including:
1. Anti-inflammatory: MNBP has been found to reduce inflammation in cells by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant: MNBP has been found to reduce oxidative stress in cells by scavenging free radicals and increasing the production of antioxidant enzymes.
3. Anti-cancer: MNBP has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
MNBP has several advantages and limitations for lab experiments. Some of the advantages include:
1. MNBP is easy to synthesize and purify, which makes it readily available for research.
2. MNBP has been extensively studied, and its properties are well-known, which makes it a reliable compound for research.
Some of the limitations of MNBP include:
1. MNBP has not been extensively studied in vivo, which limits its potential applications in animal studies.
2. MNBP has not been approved for clinical use, which limits its potential applications in human studies.
Orientations Futures
There are several future directions for research on MNBP. Some of these include:
1. Further studies on the mechanism of action of MNBP to better understand its properties.
2. Studies on the potential use of MNBP in combination with other compounds for enhanced therapeutic effects.
3. Studies on the potential use of MNBP in animal models to better understand its in vivo properties.
4. Studies on the potential use of MNBP in human clinical trials to evaluate its safety and efficacy.
Conclusion:
In conclusion, MNBP is a promising compound that has potential applications in various areas of scientific research. Its unique properties make it suitable for research in cancer, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to better understand the mechanism of action of MNBP and to evaluate its potential use in animal and human studies.
Propriétés
IUPAC Name |
N-[(Z)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-17(15-3-1-2-6-18-15)20-19-12-13-11-14(22(24)25)4-5-16(13)21-7-9-26-10-8-21/h1-6,11-12H,7-10H2,(H,20,23)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVPHSRUAFUSX-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N\NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)

![N'-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910469.png)
![N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3910473.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(4-bromobenzoyl)oxime]](/img/structure/B3910500.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3910504.png)
![2-hydroxy-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3910505.png)

![{4-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]phenyl}methanol](/img/structure/B3910516.png)

![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3910527.png)
![N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide](/img/structure/B3910531.png)
